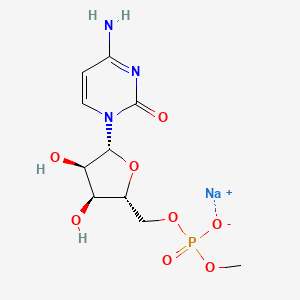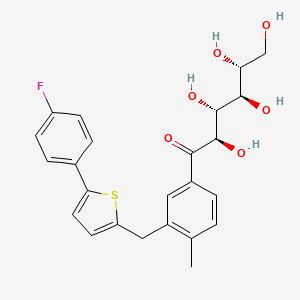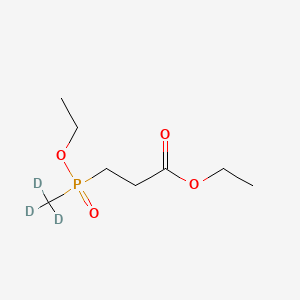
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester is a stable isotope-labeled compound with the molecular formula C8H14D3O4P and a molecular weight of 211.21 . This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphosphinicopropionic Acid-d3 Diethyl Ester involves the reaction of 3-Methylphosphinicopropionic Acid with deuterated ethanol under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphinic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphinic acids, phosphine derivatives, and substituted esters and amides .
Aplicaciones Científicas De Investigación
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methylphosphinicopropionic Acid-d3 Diethyl Ester involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of intermediate compounds that participate in metabolic processes. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its behavior and effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylphosphinicopropionic Acid: The non-deuterated version of the compound.
3-Methylphosphinicopropionic Acid Sodium Salt: A sodium salt derivative with similar properties.
Uniqueness
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies in various scientific fields. This labeling makes it particularly valuable in research applications where precise tracking and quantification are required .
Propiedades
Fórmula molecular |
C8H17O4P |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
ethyl 3-[ethoxy(trideuteriomethyl)phosphoryl]propanoate |
InChI |
InChI=1S/C8H17O4P/c1-4-11-8(9)6-7-13(3,10)12-5-2/h4-7H2,1-3H3/i3D3 |
Clave InChI |
SNVZNRKDAUIJIQ-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])P(=O)(CCC(=O)OCC)OCC |
SMILES canónico |
CCOC(=O)CCP(=O)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


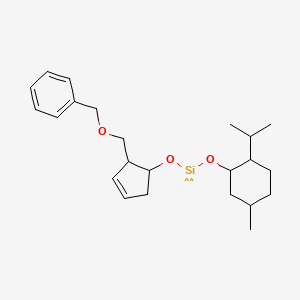
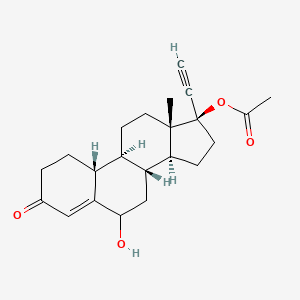
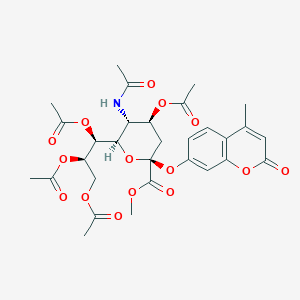
![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)


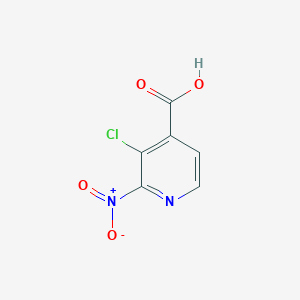
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
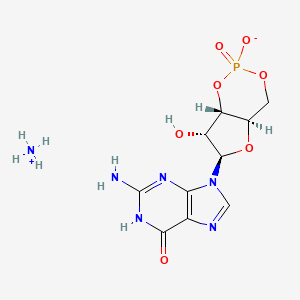
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
